9,10-12,13-Diepoxyoctadecanoate
Overview
Description
9,10-12,13-Diepoxyoctadecanoate, also known as Diepoxylinoleic acid, is a synthetic compound that is widely used in the field of analytical chemistry. It is an epoxide, which means it has a ring structure containing an oxygen atom that is attached to two carbon atoms. The compound has a molecular formula of C18H32O4 and a molecular weight of 312.4 g/mol .
Synthesis Analysis
9,10-12,13-Diepoxyoctadecanoate is synthesized by the reaction of oleic acid with hydrogen peroxide in the presence of an acid catalyst. Full epoxidation of methyl linoleate was carried out using the Prilezhaev method . The product from full epoxidation afforded 97% yield with methyl 9,10-12,13-diepoxyoctadecanoate as the major component .Molecular Structure Analysis
The molecular structure of 9,10-12,13-Diepoxyoctadecanoate is characterized by the presence of two epoxy groups in the molecule. The InChIKey of the compound is LAIUZQCFIABNDP-UHFFFAOYSA-N .Chemical Reactions Analysis
When methyl 9,10-12,13-diepoxyoctadecanoate was treated with alumina, a mixture of dihydroxy-tetrahydrofuran regioisomers, methyl 9,12-epoxy-10,13-dihydroxystearate and methyl 10,13-epoxy-9,12-dihydroxystearate, was obtained .Scientific Research Applications
Food Packaging Material
Diepoxylinoleic acid is found in Epoxidized Soy Bean Oil (ESBO), which is used as an additive to polyvinyl chloride (PVC). It serves as a plasticizer and as a scavenger for hydrochloric acid liberated from PVC during heat treatment for curing . PVC plasticized with ESBO is widely used as a gasket for sealing metal lids on glass jars and for the manufacture of cling films .
Food Contaminant
During food processing, such as heating, baking, and frying, epoxy fatty acids, in which unsaturated bonds have been epoxidized, are present in lipid- or oil-containing foods. Monoepoxy and diepoxy fatty acids are detected in a wide variety of fat- or oil-containing processed foods .
Migration into Food
ESBO, containing diepoxy linoleic acid, can migrate from the gaskets of lids into food packed in glass jars . The methyl ester of a diepoxy linoleic acid isomer was measured, using transesterification directly in the homogenized food .
Toxicity Studies
In vitro toxicity studies of epoxyoleic acid (EOA) and diepoxylinoleic acid (DELA) have been conducted. The in vitro genotoxicity results of EOA and DELA were uniformly negative. In the cytotoxicity assay, EOA and DELA induced weak cytotoxicity at high concentrations, but the effect was similar to those of oleic and linoleic acids at low concentrations .
GC–MS Determination
The most widely used method for analyzing ESBO in foods is based on a gas chromatography–mass spectrometry (GC–MS) determination of the methyl ester of diepoxy linoleic acid, from which the ESBO concentration .
Mechanism of Action
Target of Action
It has been suggested that it may interact with various cellular components due to its high reactivity
Mode of Action
Diepoxylinoleic acid, like other epoxidized fatty acids, is highly reactive . This reactivity allows it to interact with various cellular components, potentially leading to changes in cellular function.
Biochemical Pathways
Epoxidized fatty acids, such as diepoxylinoleic acid, are generated during food processing and detected in various lipid- and oil-containing foods . They may affect lipid oxidation pathways, leading to the formation of potentially toxic compounds
Result of Action
In vitro toxicity studies of diepoxylinoleic acid have shown that it can induce weak cytotoxicity at high concentrations . The effect was similar to those of oleic and linoleic acids at low concentrations
Action Environment
The action of diepoxylinoleic acid can be influenced by various environmental factors. For instance, its formation is influenced by food processing methods such as heating, baking, and frying . The concentration of diepoxylinoleic acid in food can range from 13 ppm in cooked meat to 687 ppm in dry nuts
properties
IUPAC Name |
8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUZQCFIABNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952532 | |
Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-12,13-Diepoxyoctadecanoate | |
CAS RN |
3012-69-9 | |
Record name | 9,10:12,13-Diepoxyoctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3012-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 9,10-12,3-diepoxystearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diepoxylinoleic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2:4,5-Dianhydro-1-(7-carboxyheptyl)-3-deoxy-5-pentylpentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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